Enhanced Lipophilicity vs. Diethyl/Dimethyl Analogs
The diphenyl ester exhibits an XLogP3 value of 4.6, which is 2.4 log units higher than the diethyl analog (XLogP3 = 2.2) and 3.1 log units higher than the dimethyl analog (XLogP3 = 1.5) [1][2][3]. This quantitative difference is calculated from the PubChem-computed XLogP3 consensus model, and it indicates a dramatically increased preference for non-polar phases.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | Diethyl (thiophen-3-yl)propanedioate: XLogP3 = 2.2; Dimethyl (thiophen-3-yl)propanedioate: XLogP3 = 1.5 |
| Quantified Difference | +2.4 log units vs. diethyl; +3.1 log units vs. dimethyl |
| Conditions | PubChem XLogP3 3.0 consensus model (computed, same algorithm applied across compounds) |
Why This Matters
This directly informs selection for applications where high membrane permeability or non-polar solvent solubility is critical; the diethyl or dimethyl esters would provide inadequate lipophilicity.
- [1] PubChem Compound Summary for CID 71397359, Diphenyl (thiophen-3-yl)propanedioate. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 3015942, Diethyl (3-thienyl)malonate. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
- [3] PubChem Compound Summary for CID 12509453, Dimethyl 3-thienylmalonate. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
